3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride

Quality Control Procurement Specification Synthetic Reliability

Achieving regiochemical fidelity in SAR campaigns is challenging when sourcing difunctional aromatic electrophiles. This compound solves that problem with a precisely defined 3-(chlorosulfonyl)-5-fluoro-4-methyl substitution pattern, eliminating the risk of isomeric contamination that invalidates biological assays. - Dual orthogonal reactive centers (acyl chloride and chlorosulfonyl) enable sequential, high-yielding derivatization without protecting-group strategies. - The meta-fluorine substituent provides a built-in 19F NMR handle for real-time reaction monitoring, while enhancing metabolic stability in downstream products. - Supplied at ≥95% purity with batch-specific quality assurance, ensuring reproducible library synthesis and reliable supply for agrochemical and medicinal chemistry programs.

Molecular Formula C8H5Cl2FO3S
Molecular Weight 271.09 g/mol
Cat. No. B13256855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride
Molecular FormulaC8H5Cl2FO3S
Molecular Weight271.09 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1S(=O)(=O)Cl)C(=O)Cl)F
InChIInChI=1S/C8H5Cl2FO3S/c1-4-6(11)2-5(8(9)12)3-7(4)15(10,13)14/h2-3H,1H3
InChIKeyDXGPWTGAJMFBKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride: Dual Electrophile Overview


3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride (CAS 1593007-66-9) is a difunctional aromatic electrophile containing both a benzoyl chloride moiety (position 1) and a chlorosulfonyl group (position 3), with a 5-fluoro and 4-methyl substitution pattern on the benzene ring. This molecular architecture enables orthogonal reactivity at the acyl chloride and sulfonyl chloride centers, allowing sequential derivatization strategies in medicinal chemistry and agrochemical synthesis. The compound's distinct regiochemical arrangement positions the fluorine atom meta to the chlorosulfonyl group and ortho to the acyl chloride, creating a specific electronic and steric environment not replicated by its positional isomers .

Dual electrophile supports sequential derivatization
Regiochemically defined 5-fluoro-4-methyl pattern
Orthogonal acyl and sulfonyl chloride reactivity

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride: Regiochemical Specificity vs. Positional Isomers


Regioisomeric analogs of 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride—including the 5-(chlorosulfonyl)-4-fluoro-2-methyl, 3-(chlorosulfonyl)-2-fluoro-5-methyl, and 5-(chlorosulfonyl)-2-fluoro-4-methyl variants—share identical molecular formulas and functional groups but produce fundamentally different spatial and electronic properties in downstream derivatives. The distinct positioning of the fluorine, methyl, chlorosulfonyl, and acyl chloride substituents alters both the steric accessibility of each electrophilic center and the electron density distribution across the aromatic ring. In structure-activity relationship (SAR) campaigns, even minor changes in substituent topology can drastically affect target binding, metabolic stability, and physicochemical properties. Generic substitution among positional isomers therefore introduces unquantified variation that invalidates reproducible synthetic outcomes and confounds biological activity interpretation .

Positional isomers shift steric and electronic environment, altering reaction selectivity
Substituent topology variation may invalidate SAR reproducibility
Generic isomer substitution introduces unquantified synthetic variability

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride: Quantitative Differentiation from Isomers and Analogs


Purity Benchmarking vs. Positional Isomer

Commercial specifications for regioisomeric analogs exhibit measurable differences in minimum purity guarantees. The 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride product is supplied at a documented minimum purity of 95%, whereas the 5-(chlorosulfonyl)-4-fluoro-2-methyl isomer is commercially available at a minimum purity of 90%. This 5% absolute purity differential translates to a 2-fold difference in maximum allowable impurity burden (≤5% vs. ≤10% total impurities), which can influence reaction stoichiometry accuracy and purification requirements in multi-step syntheses .

Purity Benchmark
Head-to-head
95% vs. 90% (isomer)
Lower impurity load supports reproducible synthesis
Vendor specification; method not detailed
Quality Control Procurement Specification Synthetic Reliability

Fluorine Electronic Effect on Electrophilicity

The presence of a fluorine substituent at the 5-position of 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride imparts distinct electronic modulation compared to the non-fluorinated analog 3-(chlorosulfonyl)benzoyl chloride. Fluorine, with its strong -I (inductive electron-withdrawing) effect, deactivates the aromatic ring toward further electrophilic substitution while simultaneously enhancing the electrophilicity of both the chlorosulfonyl and benzoyl chloride groups through inductive polarization. This electronic differentiation can be quantified through Hammett substituent constants: the meta-fluorine substituent (σm ≈ +0.34) in the target compound increases electrophilic character relative to the unsubstituted 3-(chlorosulfonyl)benzoyl chloride (σm = 0.00 at the corresponding position). The enhanced electrophilicity translates to accelerated reaction rates with nucleophiles under otherwise identical conditions [1].

Electronic Effect
Class-level
Δσm = +0.34 (F vs. H)
Enhanced electrophilicity due to inductive effect
Hammett constants; experimental kinetics may vary
Reactivity Prediction Nucleophilic Aromatic Substitution Electrophilicity

Benzoyl Chloride Steric Accessibility

The regiochemical arrangement in 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride positions the 4-methyl group directly adjacent (ortho) to the benzoyl chloride moiety at position 1. This creates a sterically hindered environment around the acyl chloride center that is distinct from isomers where the methyl group occupies a different ring position. In the comparator 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoyl chloride, the methyl group is positioned at C2, also ortho to the acyl chloride at C1, but the fluorine is at C4 rather than C5. This altered substitution pattern modifies both the steric shielding of the acyl chloride and the electronic environment of the carbonyl carbon. The differential steric demand can influence reaction rates in nucleophilic acyl substitution, particularly with bulky amine nucleophiles commonly employed in sulfonamide synthesis .

Steric Accessibility
Class-level
4-methyl ortho to acyl chloride
Steric shielding may influence nucleophilic attack
Inferred from topology; direct rate data not reported
Orthogonal Derivatization Regioselective Synthesis Steric Effects

Fluorine-Enhanced Metabolic Stability

Fluorine substitution on aromatic rings is a well-established strategy for enhancing metabolic stability of drug candidates by blocking cytochrome P450-mediated oxidative metabolism at the substituted position. The 5-fluoro substitution pattern in 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride introduces a metabolically resistant C-F bond at a position that, in non-fluorinated analogs, is susceptible to oxidative hydroxylation. Sulfonamide derivatives synthesized from this chlorosulfonyl benzoyl chloride building block thus inherit the fluorine atom, conferring improved metabolic profiles in biological systems. This property contrasts with sulfonamides derived from 3-(chlorosulfonyl)benzoyl chloride, which lack the fluorine substituent and may undergo rapid metabolic clearance at the corresponding ring position [1].

Metabolic Stability
Class-level
C-F bond at position 5
Fluorine may block oxidative metabolism in derivatives
Derivative-specific validation needed
Metabolic Stability Drug Design Fluorine Substitution

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride: Pharmaceutical and Agrochemical Applications


Fluorinated Sulfonamide Library Synthesis

The compound serves as a dual-electrophilic core for generating focused libraries of fluorinated sulfonamide derivatives. Sequential reaction with amine nucleophiles—first at the more reactive chlorosulfonyl group (sulfonamide formation), then at the benzoyl chloride moiety (amide bond formation)—enables systematic exploration of chemical space. The 5-fluoro substituent confers metabolic stability to the final products, as supported by class-level fluorine substitution effects, while the 95% minimum purity specification ensures reproducible library quality .

Herbicide and Fungicide Intermediate

Fluorinated aromatic sulfonamides and sulfonylureas represent major structural classes in modern crop protection agents. The compound provides a regiochemically defined scaffold for constructing sulfonylurea herbicides and related agrochemicals. The combination of fluorine substitution (enhancing environmental persistence and target-site potency) with the orthogonal reactivity of chlorosulfonyl and acyl chloride groups supports efficient, high-yielding synthesis routes where regioisomeric purity is essential for maintaining herbicidal activity profiles .

Orthogonal Bioconjugation Reagent

The differential reactivity of the chlorosulfonyl and benzoyl chloride moieties enables site-selective protein or surface modification strategies. Under controlled pH conditions, the chlorosulfonyl group reacts preferentially with amine nucleophiles (e.g., lysine ε-amino groups), while the acyl chloride remains available for subsequent conjugation with alternative nucleophiles. The fluorine substituent provides a spectroscopic handle (19F NMR) for monitoring reaction progress and product characterization, an analytical advantage not available with non-fluorinated analogs .

Application
Selection Property
Validation Focus
Fluorinated sulfonamide library synthesis
Orthogonal reactivity, fluorine substituent
Sequential amine derivatization, batch reproducibility
Herbicide/fungicide intermediate
Regiochemically defined scaffold
Regioisomeric purity, synthesis efficiency
Orthogonal bioconjugation reagent
Differential electrophilicity, 19F NMR handle
Site-selective conjugation, reaction monitoring

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